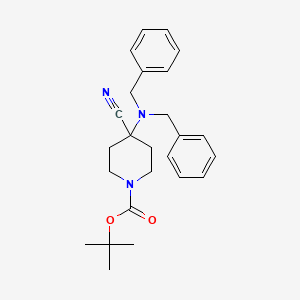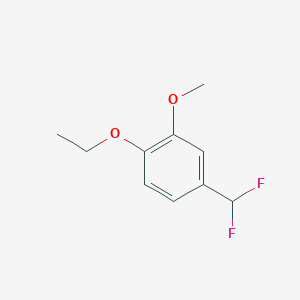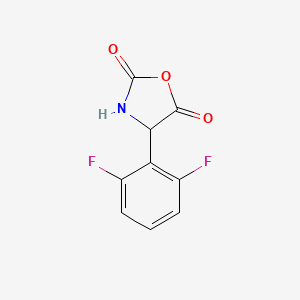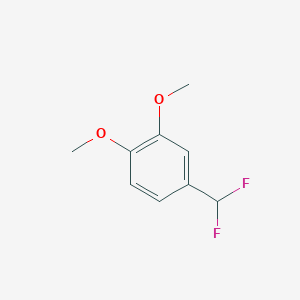
2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt is a fluorescent, cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is widely used in biochemical and pharmacological research due to its ability to act as a substrate for phosphodiesterase studies .
Métodos De Preparación
The synthesis of 2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt involves the reaction of guanosine 3’,5’-cyclic monophosphate with N-methylanthranilic acid under specific conditions. The reaction typically requires the use of coupling agents and protective groups to ensure the selective modification of the guanosine molecule . Industrial production methods may involve large-scale synthesis using automated equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study nucleotide interactions and enzyme activities.
Industry: Utilized in the development of diagnostic assays and research tools.
Mecanismo De Acción
The compound exerts its effects by mimicking the natural cGMP molecule. It interacts with cGMP-dependent protein kinases, cGMP-regulated channels, and cGMP-regulated cyclic nucleotide phosphodiesterases . These interactions lead to the activation of various signaling pathways involved in cellular processes such as memory, learning, and cognition .
Comparación Con Compuestos Similares
Similar compounds include:
Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt (cGMP): A natural cyclic nucleotide involved in cellular signaling.
Adenosine 3’,5’-Cyclic Monophosphate Sodium Salt (cAMP): Another cyclic nucleotide with similar signaling functions but different molecular targets.
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt is unique due to its fluorescent properties and cell permeability, making it a valuable tool for studying cGMP-related processes in live cells .
Propiedades
Fórmula molecular |
C18H18N6NaO8P |
|---|---|
Peso molecular |
500.3 g/mol |
Nombre IUPAC |
sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 |
Clave InChI |
YSPAKCFRSSBJJK-KHXPSBENSA-M |
SMILES isomérico |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C4N=C(NC5=O)N.[Na+] |
SMILES canónico |
CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C4N=C(NC5=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)



![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)


![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)





